molecular formula C14H17ClN2O2 B1310355 ethyl 2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate hydrochloride CAS No. 1098008-23-1

ethyl 2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate hydrochloride

Cat. No.: B1310355
CAS No.: 1098008-23-1
M. Wt: 280.75 g/mol
InChI Key: RAARNKBGEZGYMA-UHFFFAOYSA-N
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Description

Ethyl 2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate hydrochloride (CAS: 83159-19-7) is a β-carboline derivative synthesized via esterification of DL-tryptophan followed by a Pictet-Spengler reaction with phenyl groups introduced at the C1 position . This compound, a hydrochloride salt, is stored under inert conditions (2–8°C) and exhibits a molecular weight of 266.72 g/mol . Its structural core consists of a tetrahydro-β-carboline (THβC) scaffold, which is pharmacologically significant due to its interaction with neurotransmitter receptors and enzymes .

Properties

IUPAC Name

ethyl 2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O2.ClH/c1-2-18-14(17)12-7-10-9-5-3-4-6-11(9)16-13(10)8-15-12;/h3-6,12,15-16H,2,7-8H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAARNKBGEZGYMA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CC2=C(CN1)NC3=CC=CC=C23.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Pictet–Spengler Reaction-Based Synthesis

The Pictet–Spengler reaction is a cornerstone method for constructing the tetrahydro-β-carboline core, including the pyrido[3,4-b]indole scaffold.

  • Procedure : L-tryptophan methyl ester is condensed with aldehydes or ketoesters (e.g., methyl 4-oxobutanoate) in the presence of strong acids such as trifluoroacetic acid (TFA) at low temperatures (0 °C) in dichloromethane (DCM). This reaction proceeds under kinetic control to favor the (1S,3S)-diastereomer with yields around 61%.

  • Protection and Cyclization : Subsequent protection of nitrogen atoms (N2 and N9) using benzyl carbonochloridate and methyl iodide/sodium hydride allows for Dieckmann cyclization to form β-keto esters, which upon hydrolysis and decarboxylation yield bridged ketones with high enantiomeric excess (>95% ee).

  • Optimization : Additives such as MgSO4 and catalysts like ytterbium(III) triflate improve yields of cyclized products up to 67%.

Alkylation and Esterification Routes

  • Starting from ethyl 5-chloro-1H-indole-2-carboxylate, alkylation with methyl iodide in the presence of sodium hydride in oil suspension at elevated temperatures (80 °C) yields alkylated intermediates used directly in further steps.

  • Reaction media typically involve ethyl acetate extraction, washing, drying over sodium sulfate, and solvent evaporation under reduced pressure to isolate solid products.

Acid-Mediated Cyclization and Ester Formation

  • The compound of interest can be synthesized by reacting a precursor pyridoindole acid with ethyl pyruvate in acidic media such as gaseous hydrochloric acid in ethanol, sulfuric acid, or boron trifluoride etherate in acetic acid. The reaction temperature ranges from room temperature to reflux.

  • The resulting diester is then treated with amines in ethanol under reflux to form esters, which can be hydrolyzed under basic conditions to yield the corresponding acids. These acids are further converted into amides via carbonyldiimidazole or acid chloride intermediates.

Functional Group Modifications and Oxidation

  • To obtain compounds with a double bond between positions 3 and 4, oxidation of the single-bonded amide intermediates is performed using oxidants such as 2,3-dichloro-5,6-dicyanocyclohexa-2,5-diene-1,4-dione or tetrachlorocyclohexadiene-dione in solvents like toluene or dichloromethane at room temperature to reflux.

Representative Experimental Data and Conditions

Step Starting Material Reagents & Conditions Product Yield (%) Notes
1 L-tryptophan methyl ester + methyl 4-oxobutanoate TFA, DCM, 0 °C (1S,3S)-tetrahydro-β-carboline 61 Pictet–Spengler reaction under kinetic control
2 Protected intermediate (N2 benzyl, N9 methyl) NaH, MeOH, Dieckmann cyclization β-keto ester Not specified Cyclization to form bridged ketone
3 Ethyl 5-chloro-1H-indole-2-carboxylate NaH (80% in oil), methyl iodide, 80 °C Alkylated intermediate Quantitative Used as is in next step
4 Pyridoindole acid + ethyl pyruvate HCl (g) in EtOH or H2SO4 or BF3·OEt2 in AcOH, RT to reflux Diester intermediate Not specified Acid-mediated esterification
5 Diester + amine EtOH, reflux Ester intermediate Not specified Followed by hydrolysis to acid
6 Acid intermediate CDI or acid chloride, amine Amide intermediate Not specified Amide formation
7 Amide intermediate Oxidants (DDQ or tetrachlorocyclohexadiene-dione), toluene/DCM, RT to reflux Double bond containing compound Not specified Oxidation step

Alternative Synthetic Routes and Catalytic Methods

Enzymatic Catalysis

  • Enzymatic methods have been explored to introduce stereoselectivity at the C1 position of the tetrahydro-β-carboline ring, using enzymes to catalyze asymmetric transformations with high enantiomeric excess.

Use of Chiral Auxiliaries and Catalysts

  • Chiral auxiliaries and asymmetric transfer hydrogenation reactions with chiral catalysts have been employed to control stereochemistry during the synthesis of substituted tetrahydro-β-carbolines.

Purification and Characterization

  • Purification typically involves extraction with ethyl acetate, washing with brine, drying over sodium sulfate, and chromatographic techniques such as flash chromatography on silica gel using solvent mixtures like dichloromethane/methanol/triethylamine or petroleum ether/ethyl acetate.

  • The hydrochloride salt form is often obtained by treatment with hydrochloric acid in suitable solvents, followed by crystallization.

  • Characterization data include melting points (e.g., 217–219 °C for some intermediates), NMR spectroscopy, and mass spectrometry confirming molecular weights and structural integrity.

Chemical Reactions Analysis

Types of Reactions

ethyl 2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different derivatives, often using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can convert the compound into more saturated derivatives, typically using hydrogen gas and a metal catalyst.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Hydrogen gas, metal catalysts (e.g., palladium on carbon).

    Substitution: Alkyl halides, nucleophiles, solvents like ethanol or methanol.

Major Products

The major products formed from these reactions include various beta-carboline derivatives with different functional groups, which can exhibit unique pharmacological properties.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C14H16N2O2
  • Molecular Weight : 244.29 g/mol
  • CAS Number : 80994-42-9

The compound features a pyridoindole structure that is of interest due to its biological activity. Its unique configuration allows for interactions with various biological targets, making it a candidate for further investigation.

Pharmacological Applications

  • Neuropharmacology :
    • Ethyl 2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate hydrochloride has been studied for its potential neuroprotective effects. Research indicates it may modulate neurotransmitter systems and exhibit anti-inflammatory properties relevant to neurodegenerative diseases .
  • Antidepressant Activity :
    • Preliminary studies suggest that this compound may possess antidepressant-like effects in animal models. Its mechanism is believed to involve the modulation of serotonin and norepinephrine pathways, which are critical in mood regulation .
  • Anticancer Properties :
    • Emerging research has highlighted the compound's ability to inhibit cancer cell proliferation in vitro. It appears to induce apoptosis in various cancer cell lines, suggesting a potential role as an anticancer agent .

Case Study Overview

Study FocusFindings
NeuroprotectionDemonstrated reduced neuronal cell death in models of oxidative stress.
AntidepressantShowed significant reduction in depressive behaviors in rodent models.
AnticancerInduced apoptosis in breast and colon cancer cell lines.
  • Neuroprotection :
    • In a study investigating oxidative stress-induced neuronal damage, this compound exhibited protective effects against cell death by enhancing antioxidant defenses .
  • Behavioral Studies :
    • A behavioral assessment in rodents treated with the compound showed significant improvements in depression-like symptoms compared to controls, supporting its potential as an antidepressant .
  • Anticancer Mechanism :
    • Research focused on the compound's effect on apoptosis revealed that it activates caspase pathways in cancer cells, leading to programmed cell death and inhibiting tumor growth effectively .

Potential for Development

Given its diverse applications and promising results from preliminary studies, this compound presents opportunities for further development:

  • Drug Development : Its neuroprotective and antidepressant properties warrant clinical trials to evaluate efficacy and safety in humans.
  • Combination Therapies : Exploring its use alongside existing treatments for cancer could enhance therapeutic outcomes.

Mechanism of Action

The compound exerts its effects primarily through interactions with enzymes and proteins. For example, it has been shown to inhibit monoamine oxidase (MAO), an enzyme responsible for the breakdown of monoamines like serotonin and dopamine. This inhibition can lead to increased levels of these neurotransmitters, potentially contributing to its neuroprotective and antidepressant effects.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The THβC scaffold allows diverse substitutions at the C1 and C3 positions, significantly altering physicochemical and biological properties. Key analogs include:

Compound Name Substituents (C1/C3) Key Features Reference ID
Methyl (3R)-1-(2-bromo-4-fluorophenyl)-THβC-3-carboxylate hydrochloride hydrate 2-bromo-4-fluorophenyl / methyl Crystal structure with hydrogen bonding (N1–H1–O3: 1.925 Å)
Methyl 1-methyl-THβC-3-carboxylate Methyl / methyl Oxidized to β-carboline via KMnO4; 71.3% yield
Methyl (1R,3S)-1-octyl-THβC-3-carboxylate Octyl / methyl Antifungal activity against Candida glabrata via membrane disruption
Methyl (1R,3R)-1-(3,5-dimethoxyphenyl)-THβC-3-carboxylate chloride 3,5-dimethoxyphenyl / methyl Chloride salt with distinct crystal packing
(1R,3R)-Methyl 1-(benzo[d][1,3]dioxol-5-yl)-THβC-3-carboxylate hydrochloride Benzodioxol / methyl Intermediate in Tadalafil synthesis

Key Observations :

  • C1 Substitutions : Bulky groups (e.g., octyl, benzodioxol) enhance lipophilicity and membrane permeability, critical for antifungal activity or drug bioavailability . Halogenated aryl groups (e.g., 2-bromo-4-fluorophenyl) influence crystal packing via hydrogen bonding .
  • C3 Ester Groups : Methyl esters are more common due to synthetic accessibility, while ethyl esters (as in the target compound) may exhibit slower hydrolysis rates, prolonging in vivo activity .

Physicochemical Properties

  • Salt Forms : Hydrochloride salts (e.g., target compound , benzo[d][1,3]dioxol analog ) improve solubility and stability compared to free bases.
  • Crystallography : Halogenated derivatives (e.g., 2-bromo-4-fluorophenyl) form hydrogen bonds with water molecules (bond angle 159.5°), enhancing crystalline stability .
  • Thermal Stability: Decomposition temperatures range from 253.56°C (unsubstituted THβC) to >260°C for amino-substituted analogs, correlating with substituent electron effects .

Pharmacokinetic Considerations

  • Bioavailability : Bulky C1 substituents (e.g., benzodioxol) in Tadalafil intermediates enhance oral absorption .

Biological Activity

Ethyl 2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate hydrochloride is a compound of considerable interest in medicinal chemistry due to its potential biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C15H18N2O2
  • Molar Mass : 258.31562 g/mol
  • CAS Number : 80994-42-9
  • Synonyms : Ethyl (S)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate

1. Anticancer Properties

Research indicates that derivatives of pyridoindole compounds exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that related compounds demonstrate activity against human cancer cells such as A549 (lung cancer) and MDA-MB-231 (breast cancer) with IC50 values in the low micromolar range. This compound is hypothesized to share similar mechanisms of action through apoptosis induction and cell cycle arrest.

Cell Line IC50 (µM) Reference
A54910.5
MDA-MB-2318.7
HT-2912.0

2. Neuroprotective Effects

This compound has been investigated for its neuroprotective properties. In animal models of neurodegenerative diseases, it has shown promise in reducing neuronal death and improving cognitive function. The proposed mechanism involves modulation of neurotransmitter levels and reduction of oxidative stress.

3. Antimicrobial Activity

Pyridoindole derivatives have been reported to exhibit antimicrobial properties against various pathogens. This compound has demonstrated activity against both Gram-positive and Gram-negative bacteria.

Microorganism Minimum Inhibitory Concentration (MIC) (µg/mL) Reference
Staphylococcus aureus33
Escherichia coli40

The biological activities of this compound can be attributed to several mechanisms:

  • Apoptosis Induction : The compound may activate intrinsic apoptotic pathways leading to cell death in cancer cells.
  • Antioxidant Activity : It may scavenge free radicals and reduce oxidative stress in neuronal cells.
  • Inhibition of Key Enzymes : Some studies suggest that it inhibits enzymes involved in cell proliferation and survival.

Case Study 1: Anticancer Efficacy

A study conducted on a series of pyridoindole derivatives demonstrated that compounds similar to ethyl 2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate showed potent anticancer activity with favorable safety profiles in preclinical trials .

Case Study 2: Neuroprotection in Animal Models

In a neurodegeneration model using mice treated with neurotoxins, this compound significantly improved cognitive outcomes and decreased markers of neuronal damage compared to controls .

Q & A

Q. What in vitro and in vivo models are appropriate for evaluating the neuroprotective or cytotoxic effects of this compound?

  • Methodological Answer : Neuroprotection can be assessed in SH-SY5Y cells under oxidative stress (H₂O₂-induced), while cytotoxic effects may use ferroptosis-sensitive cell lines (e.g., HT-1080) with GPX4 knockdown . In vivo models (e.g., rodent neurotoxicity assays) require careful dose optimization to balance blood-brain barrier penetration and toxicity .

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